molecular formula C21H13ClF3N3O2S2 B2598869 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 440325-27-9

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2598869
CAS No.: 440325-27-9
M. Wt: 495.92
InChI Key: CRSDWHZAMAIHOH-UHFFFAOYSA-N
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Description

This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . Other methods are based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a linear formula of C27H27ClN4O2S2 and a molecular weight of 539.123 .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 124.9±0.5 cm3, and a polar surface area of 108 Å2 . It also has freely rotating bonds and follows the Rule of 5 .

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study conducted by Jenepha Mary et al. (2022) utilized vibrational spectroscopy and quantum computational methods to characterize an antiviral active molecule closely related to the compound . This research highlights the molecule's stability and interactions within its structure, providing insights into its potential applications in antiviral therapies (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives to evaluate their antitumor activities. Their findings demonstrate that certain derivatives exhibit potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines. This suggests that modifications of the thieno[3,2-d]pyrimidine structure could yield promising anticancer agents (Hafez & El-Gazzar, 2017).

Nonclassical Antifolate Inhibitors of Thymidylate Synthase

Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), showcasing their antitumor and antibacterial properties. This research underscores the therapeutic potential of pyrimidine derivatives in targeting TS, a key enzyme in the nucleotide biosynthesis pathway, highlighting the broader implications of modifying the core structure for medical applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

QSAR Studies and Antibacterial Activity

Desai et al. (2008) conducted QSAR studies and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, indicating that structural and physicochemical modifications can significantly influence antibacterial potency. This research provides a foundation for the rational design of new antibacterial agents based on the thieno[3,2-d]pyrimidine scaffold (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Activities of Thieno[3,2-d]pyrimidine Derivatives

A study by Hafez, El-Gazzar, and Zaki (2016) synthesized novel thieno[3,2-d]pyrimidine derivatives to investigate their antimicrobial properties. The results indicate that certain derivatives possess potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal effects, highlighting the compound's potential as a basis for developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2S2/c22-12-5-7-13(8-6-12)28-19(30)18-16(9-10-31-18)27-20(28)32-11-17(29)26-15-4-2-1-3-14(15)21(23,24)25/h1-10H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSDWHZAMAIHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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